Cas no 111436-11-4 (N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine)

N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine structure
111436-11-4 structure
Product Name:N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine
CAS No:111436-11-4
MF:C33H35Cl2N5
MW:572.57050538063
CID:168969
Update Time:2023-08-03

N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,4-Pentanediamine,N4-[10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2(10H)-phenazinylidene]-N1,N1-diethyl-
    • B 3779
    • N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine
    • Inchi: 1S/C33H35Cl2N5/c1-4-39(5-2)20-8-9-23(3)36-30-22-33-31(21-29(30)37-26-16-12-24(34)13-17-26)38-28-10-6-7-11-32(28)40(33)27-18-14-25(35)15-19-27/h6-7,10-19,21-23,37H,4-5,8-9,20H2,1-3H3/b36-30+
    • InChI Key: HPBJJUSZXGMGSW-FMIFUCRQSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C2C=CC=CC=2N=C2C=C(/C(/C=C12)=N/C(C)CCCN(CC)CC)NC1C=CC(=CC=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 10
  • Complexity: 954
  • Topological Polar Surface Area: 43.2
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